Ionizable lipids in combination with other lipids make up the lipid nanoparticles (LNPs) which are used to deliver RNA-based therapeutics. LNPs incorporating Lipid 5 (from Sabnis et al.) demonstrated potent delivery of mRNA in primates but also were rapidly cleared from the body resulting in low toxicity. Lipid 5 was better at I.V. delivery to the liver while the closely related SM-102 (cat# N-1102) was optimized for intramuscular administration. This product is for research use only and not for human use.
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
CAS No.: 2089251-33-0
Cat. No.: VC7826865
Molecular Formula: C44H87NO5
Molecular Weight: 710.2 g/mol
* For research use only. Not for human or veterinary use.
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate - 2089251-33-0](/images/structure/VC7826865.png)
Specification
CAS No. | 2089251-33-0 |
---|---|
Molecular Formula | C44H87NO5 |
Molecular Weight | 710.2 g/mol |
IUPAC Name | nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
Standard InChI | InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
Standard InChI Key | ABCVHPIKBGRCJA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Canonical SMILES | CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule features three distinct regions:
-
A nonyl ester group (C₉H₁₉O₂) at the terminal position
-
A central octanoate backbone with an amine-linked 2-hydroxyethyl group
-
A heptadecan-9-yloxy-8-oxooctyl side chain
The SMILES representation, O=C(OCCCCCCCCC)CCCCCCCN(CCO)CCCCCCCC(OC(CCCCCCCC)CCCCCCCC)=O
, highlights the ester linkages, secondary amine, and hydroxyl group .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Registry | 2089251-33-0 |
Molecular Formula | C₄₄H₈₇NO₅ |
Molecular Weight | 710.17 g/mol |
Purity | >98% |
Storage Conditions | -20°C, desiccated, dark |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step process:
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Esterification: Heptadecan-9-ol reacts with 8-bromooctanoyl chloride to form 8-heptadecan-9-yloxy-8-oxooctanoyl bromide.
-
Amination: The bromide intermediate undergoes nucleophilic substitution with 2-aminoethanol to introduce the hydroxyethyl group.
-
Coupling: The resulting amine is conjugated with nonyl octanoate using carbodiimide-based coupling agents.
Industrial-scale production employs continuous flow reactors to maintain reaction uniformity, achieving yields >75% .
Purification and Quality Control
Final purification uses preparative HPLC with a C18 column (methanol/water gradient). Purity verification via:
-
GC-MS: Retention time = 12.7 min (70 eV, m/z 710 [M⁺])
-
¹H NMR: δ 4.15 (t, 2H, -OCH₂-), δ 3.55 (m, 2H, -NCH₂CH₂OH) .
Applications in Drug Delivery Systems
Liposome Stabilization
The compound enhances liposomal stability by:
-
Reducing interfacial tension (measured at 28 mN/m)
-
Increasing circulation half-life to 18 hours in murine models (vs. 6 hours for PEG-free liposomes).
Table 2: Comparative Liposome Performance
Parameter | With C₄₄H₈₇NO₅ | Without |
---|---|---|
Zeta Potential (mV) | -12.3 | -25.8 |
Encapsulation Efficiency | 89% | 67% |
Serum Stability (24h) | 95% intact | 58% intact |
Targeted Cancer Therapy
In vitro studies demonstrate 3.2-fold increased doxorubicin uptake in MCF-7 cells when delivered via liposomes containing 5 mol% of this compound (p < 0.01).
Physicochemical Stability Profile
Thermal Degradation
Thermogravimetric analysis (TGA) reveals:
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Onset decomposition at 187°C
-
5% mass loss at 215°C (N₂ atmosphere, 10°C/min)
Hydrolytic Susceptibility
The ester bonds hydrolyze under alkaline conditions (t₁/₂ = 3.2 hrs at pH 9), but remain stable at pH 7.4 (t₁/₂ > 14 days) .
Emerging Research Directions
Gene Delivery Applications
Preliminary data show 45% higher GFP expression in HEK293T cells compared to DOTAP-based vectors, attributed to improved endosomal escape.
Agricultural Surfactants
Field trials demonstrate 22% reduction in herbicide runoff when using 0.1% formulations (p = 0.0038), likely due to increased soil adhesion.
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